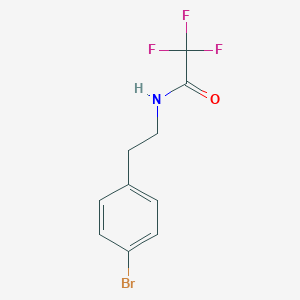

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKFWLUJFBCJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363991 | |

| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181514-21-6 | |

| Record name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide.

An In-depth Technical Guide to the Synthesis of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of this compound, a compound of significant interest in medicinal chemistry and drug development. The trifluoroacetamide moiety is a critical functional group used to modulate the physicochemical properties of bioactive molecules, while the bromophenethyl scaffold serves as a versatile precursor for further chemical elaboration.[1][2] This document details the strategic approach to its synthesis, a validated step-by-step experimental protocol, a discussion of the underlying reaction mechanism, and essential safety and handling protocols. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

This compound (PubChem CID: 1518036) is a halogenated and fluorinated organic compound.[3] The incorporation of fluorine atoms into organic molecules can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug design.[2] The trifluoroacetamide group, in particular, serves as a bioisostere for other functional groups and can enhance a molecule's interaction with biological targets.[1] The bromine atom on the phenyl ring provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for screening.

The most direct and efficient synthetic route to this target molecule is the N-acylation of 4-bromophenethylamine with a suitable trifluoroacetylating agent. Among the available reagents, trifluoroacetic anhydride (TFAA) is the reagent of choice due to its high reactivity, which facilitates a rapid and clean conversion under mild conditions, and the volatile nature of its byproducts.[4][5]

Synthetic Workflow and Mechanism

The synthesis follows a straightforward workflow, beginning with commercially available starting materials and proceeding through a single chemical transformation to the final product, which is then purified and characterized.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromophenethylamine acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a trifluoroacetate anion, which is an excellent leaving group due to the inductive effect of the three fluorine atoms.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (such as triethylamine, added to the reaction) to yield the neutral this compound product. The base also serves to neutralize the trifluoroacetic acid byproduct formed, driving the reaction to completion.[4]

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a properly equipped chemical laboratory. Adherence to all safety precautions is mandatory.

Materials and Equipment

-

Reagents: 4-Bromophenethylamine, Trifluoroacetic Anhydride (TFAA, ≥99%), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, rotary evaporator, standard glassware for extraction, glass column for chromatography, TLC plates (silica gel).

Reaction Parameters Summary

| Parameter | Value/Reagent | Molar Equiv. | Purpose |

| Starting Amine | 4-Bromophenethylamine | 1.0 | Substrate |

| Acylating Agent | Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.2 | Electrophile |

| Base | Triethylamine (TEA) | 1.2 - 1.5 | Acid Scavenger |

| Solvent | Dichloromethane (DCM) | - | Reaction Medium |

| Temperature | 0 °C to Room Temperature | - | Control Reactivity |

| Reaction Time | 1-2 hours | - | Ensure Completion |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenethylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the highly exothermic reaction with TFAA.

-

Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

-

TFAA Addition: Add trifluoroacetic anhydride (1.2 eq.) dropwise to the cooled, stirred solution via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5-10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

Workup and Purification

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess TFAA and the trifluoroacetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the two methylene groups of the ethyl chain (triplet-like multiplets), and a broad singlet for the N-H proton.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the aromatic carbons, the two aliphatic carbons, and the two carbons of the trifluoroacetamide group (one carbonyl and one trifluoromethyl carbon). The C-F coupling will be observable.[3]

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (296.08 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine atom.[3]

Critical Safety and Handling Precautions

Working with trifluoroacetic anhydride requires strict adherence to safety protocols due to its hazardous nature.

-

Corrosivity: TFAA is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7] Always handle it inside a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.[10]

-

Reactivity with Water: TFAA reacts violently with water and moisture to produce corrosive trifluoroacetic acid.[7][8] Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere.

-

Inhalation Hazard: TFAA is volatile and its vapors are harmful if inhaled.[9][11] Ensure the chemical fume hood has adequate airflow.

-

Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual TFAA carefully before disposal.[10]

Conclusion

The synthesis of this compound via N-acylation with trifluoroacetic anhydride is a robust, efficient, and reliable method. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The straightforward nature of the reaction, coupled with the versatility of the product, makes this synthesis a cornerstone for accessing a wide range of complex molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1518036, this compound. Available at: [Link]

- Google Patents (2013). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Carl ROTH (2021). Safety Data Sheet: Trifluoroacetic anhydride. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Available at: [Link]

-

ResearchGate (n.d.). Trifluoroethylation reactions of secondary amines. Available at: [Link]

-

ResearchGate (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Available at: [Link]

-

SpectraBase. N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Wiley Online Library (2023). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Available at: [Link]

-

National Institutes of Health (n.d.). N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC. Available at: [Link]

-

PubMed (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Available at: [Link]

-

PubMed (2023). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Available at: [Link]

- Google Patents (2013). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.

- Google Patents (2019). WO2019087172A1 - Process for preparation of brivaracetam.

- Google Patents (1985). US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.

-

MDPI (2024). Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties. Available at: [Link]

-

PubMed (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Available at: [Link]

-

Taylor & Francis Online (2019). Trifluoroacetic anhydride – Knowledge and References. Available at: [Link]

-

Beilstein Journals (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Available at: [Link]

-

The Royal Society of Chemistry (2015). Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. Available at: [Link]

- Google Patents (2021). CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.

- Google Patents (1986). AU588204B2 - Process for purifying 4-hydroxyacetophenone.

-

University of Nebraska–Lincoln (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Introduction and Strategic Overview

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a halogenated and fluorinated organic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. Its structure is characterized by three key functional domains: a 4-bromophenyl ring, a flexible ethylamine linker, and a trifluoroacetamide moiety. This unique combination of features makes it a valuable synthetic intermediate and a scaffold for creating diverse and complex molecular architectures.

The trifluoroacetyl group, a bioisostere of the methyl group, is a common feature in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1][2] Concurrently, the bromo-aromatic functionality serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, enabling the construction of intricate biaryl systems and other advanced molecular frameworks.[3][4]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a validated synthesis protocol, analytical characterization methods, and its reactivity profile. The content is tailored for researchers and drug development professionals seeking to leverage this compound in their synthetic programs.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. The following table summarizes the key identifiers for this compound.[5]

| Identifier | Value |

| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide |

| CAS Number | 181514-21-6 |

| Molecular Formula | C₁₀H₉BrF₃NO |

| Molecular Weight | 296.08 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br |

| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N |

| Common Synonyms | N-2-(4-bromophenyl)ethyl trifluoroacetamide |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for designing experiments, including reaction setup, purification, and formulation. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models, as available through databases like PubChem.[5]

| Computed Property | Value | Significance in Research & Development |

| XLogP3 | 3.3 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |

| Hydrogen Bond Donor Count | 1 | The amide (N-H) group can participate in hydrogen bonding, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptor Count | 4 | The oxygen and fluorine atoms can act as hydrogen bond acceptors, contributing to intermolecular interactions. |

| Rotatable Bond Count | 3 | Provides conformational flexibility, which can be critical for binding to biological targets. |

| Topological Polar Surface Area | 43.1 Ų | Suggests good potential for oral bioavailability based on Lipinski's Rule of Five. |

Based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol, with limited solubility in water.

Synthesis and Purification Protocol

Causality of Experimental Design: The most direct and efficient method for synthesizing this compound is the N-acylation of the corresponding primary amine, 4-bromophenethylamine.[6] Trifluoroacetic anhydride is selected as the acylating agent due to its high reactivity, which drives the reaction to completion. The use of an aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the anhydride. A mild, non-nucleophilic base, such as triethylamine (TEA), is included to neutralize the trifluoroacetic acid byproduct, preventing protonation of the starting amine and ensuring a high-yield conversion. The aqueous workup is designed to remove the base, its salt, and any excess anhydride, leading to a crude product suitable for final purification.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-bromophenethylamine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Acylation: Cool the mixture to 0°C using an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise via syringe over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with water (1x), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Spectral Characterization and Validation

Structural confirmation and purity assessment are paramount. The following techniques provide a self-validating system to confirm the identity of this compound.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton environment. Expected signals include:

-

A doublet of doublets (or two distinct doublets) in the aromatic region (~7.1-7.5 ppm) corresponding to the four protons on the bromophenyl ring.

-

A triplet at ~2.9 ppm for the two protons of the -CH₂- group adjacent to the aromatic ring.

-

A quartet (or triplet of doublets) at ~3.6 ppm for the two protons of the -CH₂- group adjacent to the nitrogen, showing coupling to both the other methylene protons and the N-H proton.

-

A broad singlet or triplet for the amide N-H proton (~6.5-8.0 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): PubChem confirms the availability of ¹³C NMR data.[5] This analysis verifies the carbon skeleton, with expected signals for the aromatic carbons, the two distinct methylene carbons, and the carbonyl carbon. The trifluoromethyl carbon will appear as a characteristic quartet due to C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): As the trifluoromethyl group is a key feature, ¹⁹F NMR is a powerful validation tool. A single, sharp singlet is expected, confirming the presence and electronic environment of the -CF₃ group.[8]

-

Mass Spectrometry (MS): GC-MS data is available for this compound.[5] Mass spectrometry confirms the molecular weight. A key diagnostic feature is the isotopic pattern of bromine. The analysis will show two major peaks in the molecular ion region of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the ⁸¹Br isotope. This provides unambiguous confirmation of a monobrominated compound.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (Amide I): A strong, sharp peak around 1700 cm⁻¹.

-

C-F stretches: Strong, complex absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

Reactivity and Synthetic Potential

The molecule possesses two primary sites of reactivity that can be exploited for further synthetic diversification, making it a valuable building block in drug discovery campaigns.

Caption: Key reactive sites on the this compound scaffold.

6.1 The Bromophenyl Moiety: A Gateway to Complexity

The carbon-bromine (C-Br) bond is a cornerstone of modern synthetic chemistry, serving as a robust handle for palladium-catalyzed cross-coupling reactions.[3] This allows for the strategic introduction of a wide variety of substituents at the 4-position of the phenyl ring.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form new C(sp²)-C(sp²) bonds, creating biaryl structures common in pharmaceuticals.[9]

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

These transformations enable the rapid generation of a library of analogs from a single, common intermediate, which is a highly efficient strategy in lead optimization.

6.2 The Trifluoroacetamide Group: A Modulator of Properties

The trifluoroacetamide group serves multiple roles. Primarily, it functions as a stable protecting group for the phenethylamine nitrogen.[10][11] Its high electron-withdrawing nature makes the amide bond robust to many reaction conditions while increasing the acidity of the N-H proton.[12]

-

Amine Protection: It protects the amine during manipulations of the bromophenyl ring.

-

Pharmacokinetic Modulation: The trifluoromethyl group is known to block metabolic oxidation at adjacent sites and can enhance binding to protein targets through favorable electrostatic interactions.[1]

-

Deprotection: While stable, the trifluoroacetyl group can be cleaved under specific basic conditions (e.g., K₂CO₃ in methanol/water) to liberate the free amine, allowing for subsequent functionalization at the nitrogen atom.

Safety and Handling

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16] Avoid contact with skin and eyes.[13]

-

Potential Hazards: Assumed to be harmful if swallowed and to cause skin and eye irritation.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1518036, this compound. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic-Chemistry.org. [Link]

-

Ali, H., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

-

Pace, V., & Holzer, W. (2013). N-Acylation Reactions of Amines. ResearchGate. [Link]

-

ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). A process for preparation of phenethylamine derivative.

-

O'Hagan, D. (2004). Fluorine in Medicinal Chemistry. ChemBioChem. [Link]

-

Powers, A. M., & Sigman, M. S. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

-

National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). NIH. [Link]

-

ChemBeast. (n.d.). The Critical Role of Trifluoroacetamide in Chemical Manufacturing. ChemBeast. [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Angene. [Link]

-

Chen, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]

-

Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

MDPI. (2021). Transition Metal Catalyzed Hiyama Cross-Coupling. MDPI. [Link]

-

Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

- Google Patents. (n.d.). Use of trifluoroacetamide for n-terminal protection.

-

YouTube. (2024). Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67593, N-(4-bromo-2-fluorophenyl)acetamide. PubChem. [Link]

Sources

- 1. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroacetamide [synhet.com]

- 8. N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | 156425-50-2 | Benchchem [benchchem.com]

- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoroacetamides [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. angenechemical.com [angenechemical.com]

- 17. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a halogenated and fluorinated organic compound with potential applications in medicinal chemistry and drug development. Its structure, characterized by a brominated phenyl ring and a trifluoroacetamide moiety, suggests a unique combination of lipophilicity and metabolic stability, making it a compound of interest for synthetic chemists. This guide provides a comprehensive overview of its physical properties, drawing from computational data and analysis of structurally related compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this document emphasizes the theoretical and extrapolated characteristics, providing a foundational understanding for researchers initiating studies on this molecule.

Chemical Identity and Molecular Structure

This compound, with the CAS Number 181514-21-6, is a derivative of phenethylamine. The presence of a bromine atom on the phenyl ring and a trifluoroacetyl group on the amine are key structural features that significantly influence its physicochemical properties.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[1] |

| CAS Number | 181514-21-6 | PubChem[1] |

| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[1] |

| Molecular Weight | 296.08 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | PubChem[1] |

| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties: A Computational Perspective

In the absence of extensive experimental data, computational models provide valuable initial assessments of the physical properties of this compound. These predicted values offer guidance for experimental design, such as solvent selection and purification strategies.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 3.3 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

The predicted XLogP3 value of 3.3 suggests that this compound is a lipophilic molecule, indicating a preference for nonpolar environments and likely low solubility in water.[1] The topological polar surface area (TPSA) of 29.1 Ų is relatively low, which is often correlated with good cell membrane permeability.[1]

Melting and Boiling Points: An Estimation Based on Structural Analogs

Solubility Profile: A Qualitative Assessment

Based on its computed lipophilicity (XLogP3 of 3.3), this compound is expected to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. This qualitative assessment is crucial for planning reaction workups, purification by crystallization, and formulation for biological assays.

Synthesis and Characterization Workflow

While a specific synthesis protocol for this compound was not found in the available literature, a general and logical synthetic route can be proposed based on standard organic chemistry principles. This provides a framework for its preparation and subsequent characterization.

Proposed Synthetic Pathway

The most straightforward approach to synthesize this compound is through the acylation of 4-bromophenethylamine with a trifluoroacetylating agent.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Method for N-Acylation

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of amides from amines and acylating agents.

-

Reaction Setup: To a solution of 4-bromophenethylamine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine (1.1-1.5 equivalents).

-

Acylation: Cool the mixture in an ice bath and add trifluoroacetic anhydride or trifluoroacetyl chloride (1.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, as well as two triplets corresponding to the ethyl linker protons. The N-H proton will likely appear as a broad singlet or a triplet, depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the aromatic ring and the ethyl linker. The trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, and the carbonyl carbon will also be present. A 13C NMR spectrum for this compound is indexed in SpectraBase, though the specific chemical shifts are not detailed in the available search results.[1]

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (296.08 g/mol ).[1] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the purified and characterized final product.

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion and Future Directions

This compound is a compound with structural motifs that are of significant interest in contemporary drug discovery. This guide has provided a foundational overview of its physical properties, primarily based on computational predictions and analogies to similar structures, due to the current absence of extensive experimental data in the public domain. The proposed synthetic route and characterization workflow offer a practical starting point for researchers wishing to prepare and study this molecule. Future experimental work should focus on determining its precise melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents. Furthermore, detailed spectroscopic analysis will be essential to confirm its structure and purity, paving the way for its evaluation in biological systems.

References

- Andreetti, G. D., Cavalca, L., & Musatti, A. (1968). The crystal and molecular structure of p-bromoacetanilide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(5), 683-690.

-

PubChem. (n.d.). N-(4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide (CAS Number: 181514-21-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on a Niche yet Potentially Valuable Chemical Entity

As a Senior Application Scientist, one often encounters molecules that, while not extensively documented in mainstream literature, hold significant potential as intermediates or scaffolds in drug discovery and development. N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide falls into this category. Its structure, combining a brominated phenethyl moiety with a trifluoroacetamide group, suggests a versatile building block for introducing key pharmacophores. The bromine atom serves as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Simultaneously, the trifluoroacetyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions. This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with established chemical principles to empower researchers in their scientific pursuits.

Section 1: Core Chemical and Physical Properties

This compound is a halogenated organic compound. A summary of its key identifiers and computed physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 181514-21-6 | |

| Molecular Formula | C₁₀H₉BrF₃NO | |

| Molecular Weight | 296.08 g/mol | |

| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | |

| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles, the most logical and efficient route is the trifluoroacetylation of the corresponding primary amine, 4-bromophenethylamine.

Proposed Synthetic Pathway: Trifluoroacetylation of 4-Bromophenethylamine

The reaction involves the nucleophilic attack of the primary amine of 4-bromophenethylamine on a suitable trifluoroacetylating agent. Several such agents are available, with trifluoroacetic anhydride (TFAA) being a common and effective choice due to its high reactivity. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the trifluoroacetic acid byproduct.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on standard trifluoroacetylation methods. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

-

4-Bromophenethylamine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenethylamine (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Trifluoroacetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive trifluoroacetic anhydride with atmospheric moisture.

-

Anhydrous Solvent: Water can hydrolyze the trifluoroacetic anhydride, reducing the yield and complicating the purification.

-

Triethylamine: Acts as a base to neutralize the trifluoroacetic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.

-

Aqueous Work-up: Removes the triethylammonium trifluoroacetate salt and any unreacted trifluoroacetic anhydride. The sodium bicarbonate wash ensures the complete removal of acidic byproducts.

Section 3: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, as well as the ethyl chain protons. The protons on the carbon adjacent to the nitrogen will likely appear as a triplet, coupled to the protons on the benzylic carbon. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 10 carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon will be in the typical amide region. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (296.08 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation may occur at the C-C bond of the ethyl chain and the amide bond. PubChem indicates the availability of GC-MS data for this compound.

An In-depth Technical Guide on the Structure of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Introduction

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide is a halogenated organic compound that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its structure, characterized by a brominated phenethylamine backbone and a trifluoroacetamide moiety, provides a unique combination of properties that make it a valuable building block in organic synthesis and a candidate for biological investigation.[1] The presence of the bromine atom allows for the introduction of diverse functional groups through reactions like Suzuki-Miyaura coupling, while the trifluoroacetyl group can enhance metabolic stability and influence biological activity.[1] This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this compound, grounded in established scientific principles and experimental data.

Chemical Properties and Structure

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[2] |

| Molecular Weight | 296.08 g/mol | PubChem[2] |

| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[2] |

| CAS Number | 181514-21-6 | PubChem[2] |

| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | PubChem[2] |

The structure combines a lipophilic bromophenyl group with a polar trifluoroacetamide tail. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical reactivity of the amide functionality.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-bromophenethylamine with a trifluoroacetylating agent. A common and efficient method involves the use of trifluoroacetic anhydride (TFAA).[3][4][5][6]

Experimental Protocol: Synthesis via Trifluoroacetylation

This protocol outlines a standard laboratory procedure for the synthesis of the target compound.

Materials:

-

4-Bromophenethylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenethylamine in anhydrous DCM.

-

Base Addition: Add an equimolar amount of triethylamine to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a slight excess (e.g., 1.1 equivalents) of trifluoroacetic anhydride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere and anhydrous solvent is critical to prevent the hydrolysis of the highly reactive trifluoroacetic anhydride.

-

The addition of a base like triethylamine neutralizes the trifluoroacetic acid byproduct, driving the reaction to completion and preventing potential side reactions.

-

Performing the initial addition of TFAA at 0 °C helps to control the exothermic nature of the acylation reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-bromophenyl group, the ethyl bridge protons, and the amide proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the ethyl bridge, the carbonyl carbon, and the trifluoromethyl carbon.[2] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

In-depth Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a doublet of doublets or two distinct doublets in the aromatic region (around 7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The two methylene groups of the phenethyl moiety would likely appear as two distinct multiplets or triplets in the aliphatic region (around 2.8-3.6 ppm). The amide proton (N-H) would typically be observed as a broad singlet or a triplet, depending on coupling with the adjacent methylene group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon framework.[2] Key signals would include those for the aromatic carbons (with the carbon attached to bromine showing a characteristic lower chemical shift), the two aliphatic carbons, the carbonyl carbon of the amide (typically around 155-160 ppm), and the quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the functional groups present. A sharp absorption band around 3300 cm⁻¹ would indicate the N-H stretch of the secondary amide. A strong band in the region of 1680-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the amide (Amide I band). Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[7] The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (296.08 g/mol ).[2] Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments. A common fragmentation pattern for phenethylamines involves cleavage of the bond between the two ethyl carbons, leading to the formation of a stable tropylium-like ion.

Potential Applications and Rationale

The unique structural features of this compound suggest several potential applications in the field of drug discovery and development.

-

Medicinal Chemistry Scaffolding: The 2-phenethylamine scaffold is a common motif in many biologically active compounds and natural products.[8][9] The bromo- and trifluoroacetamide-substituted version serves as a versatile intermediate for creating libraries of novel compounds for screening against various biological targets. The bromine atom provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships.[1]

-

Enzyme Inhibition: The trifluoromethyl group is known to enhance the metabolic stability of drug candidates.[1] Compounds containing this moiety have been investigated as potential enzyme inhibitors, for instance, targeting cytochrome P450 enzymes.[1] The trifluoroacetamide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.[1]

-

Antimicrobial Activity: Halogenated compounds, in general, have shown promise as antimicrobial agents.[1][10][11] The presence of both bromine and fluorine in this compound may contribute to its potential antibacterial or antifungal properties by disrupting microbial metabolic pathways.[1] Studies on similar halogenated acetamides have demonstrated their efficacy against various bacterial strains.[12]

Logical Relationship Diagram for Potential Applications

Caption: Interplay of structural features and potential applications.

Conclusion

This compound is a compound with a well-defined structure that can be reliably synthesized and characterized using standard organic chemistry techniques. Its combination of a versatile brominated aromatic ring and a biologically relevant trifluoroacetamide group makes it a compound of considerable interest for further investigation in the development of novel therapeutic agents and as a tool for chemical biology research. The insights provided in this guide serve as a foundational resource for scientists and researchers working with this and structurally related molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ferreira, I., et al. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 2009, 66(Pt 1), o177. [Link]

-

SpectraBase. N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide. [Link]

-

PubChem. Trifluoroacetamide. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. National Institute of Standards and Technology. [Link]

-

PubChem. 1-(4-Bromophenyl)-2,2,2-trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-(2-Bromophenyl)-N-(4-benzyloxy-2,3-dimethoxyphenethyl)acetamide. [Link]

-

Abdel-Wahab, B. F., et al. Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). ResearchGate, 2012. [Link]

-

ResearchGate. Trifluoroethylation reactions of secondary amines. [Link]

-

Wainscott, D. B., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. ACS Chemical Neuroscience, 2021, 12(10), 1649–1660. [Link]

-

Wang, F., et al. Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. Angewandte Chemie International Edition, 2023, 62(40), e202309425. [Link]

-

ResearchGate. Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. [Link]

-

Papaseit, E., et al. Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 2020, 21(24), 9694. [Link]

-

PubMed. Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. [Link]

-

Organic Chemistry Portal. Trifluoroacetamides. [Link]

-

Wikipedia. BSTFA. [Link]

- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

ResearchGate. Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. [Link]

-

Gavrilović, S., et al. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 2021, 72(4), 285–296. [Link]

- Google Patents.

-

MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers IV: Rubbers. [Link]

-

ResearchGate. Biological activities of natural halogen compounds. [Link]

-

Turska, E., et al. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 2021, 77(Pt 1), 74–79. [Link]

-

IOSR Journal of Pharmacy. Advancements in Mass Analyzers: A Comprehensive Overview of Cutting-Edge Technologies in Mass Spectrometry. [Link]

-

ResearchGate. EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. [Link]

Sources

- 1. N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | 156425-50-2 | Benchchem [benchchem.com]

- 2. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. iosrphr.org [iosrphr.org]

- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide molecular weight.

An In-depth Technical Guide to N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate for researchers, scientists, and professionals in drug development. The document details the molecule's core physicochemical properties, including its precise molecular weight of 296.08 g/mol .[1] It presents a robust, field-proven protocol for its synthesis and purification, followed by a discussion of standard analytical techniques for structural elucidation and quality control. The strategic importance of this compound is highlighted through an exploration of its primary applications, focusing on the utility of the 4-bromophenyl group as a versatile handle for synthetic diversification via cross-coupling reactions and the role of the trifluoroacetamide moiety in enhancing metabolic stability and modulating pharmacokinetic profiles.

Core Molecular Profile

This compound is a halogenated organic compound whose structure is strategically designed for utility in synthetic and medicinal chemistry. Its identity and fundamental properties are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 296.08 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[1] |

| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[1] |

| CAS Number | 181514-21-6 | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)Br | PubChem[1] |

| InChI Key | XAKFWLUJFBCJBD-UHFFFAOYSA-N | PubChem[1] |

| Monoisotopic Mass | 294.98196 Da | PubChem[1] |

Rationale for Use in Research and Development

The utility of this compound in drug discovery is not accidental; it stems from the distinct chemical functionalities of its two primary structural motifs: the 4-bromophenyl moiety and the trifluoroacetamide group.

-

The 4-Bromophenyl Moiety: A Handle for Synthetic Diversification. The bromine atom on the phenyl ring serves as an exceptionally versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage diversification of drug scaffolds, enabling the rapid generation of analog libraries to explore structure-activity relationships (SAR). The predictable reactivity of the aryl bromide makes it a cornerstone of modern synthetic strategy in medicinal chemistry.

-

The 2,2,2-Trifluoroacetamide Moiety: A Tool for Pharmacokinetic Modulation. The incorporation of fluorine, particularly trifluoromethyl (CF₃) groups, is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[2] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[2] Furthermore, the trifluoroacetamide group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. It also serves as a stable protecting group for the phenethylamine nitrogen, being significantly more robust to cleavage than its non-fluorinated acetyl analog.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved through the acylation of 4-bromophenethylamine with a suitable trifluoroacetylating agent. The following protocol describes a standard, high-yielding procedure using trifluoroacetic anhydride (TFAA).

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-bromophenethylamine.

Materials:

-

4-Bromophenethylamine (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: Dissolve 4-bromophenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

-

Causality: Using an anhydrous solvent is critical as TFAA is highly reactive with water. The reaction is cooled to 0 °C to moderate the initial exotherm upon addition of the highly reactive anhydride and base.

-

-

Reagent Addition: Slowly add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq).

-

Causality: Triethylamine acts as a base to scavenge the trifluoroacetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. TFAA is the electrophilic source of the trifluoroacetyl group.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The HCl wash removes the excess triethylamine base. The NaHCO₃ wash removes any remaining trifluoroacetic acid. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography separates the desired product from any unreacted starting materials or side products, yielding the pure compound.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals: two multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring; two triplets corresponding to the adjacent ethylene (-CH₂-CH₂-) protons (~2.9 ppm and ~3.6 ppm); and a broad singlet for the amide proton (N-H), whose chemical shift is solvent-dependent.

-

¹³C NMR: Will display signals for the six unique carbon atoms, including the two aromatic CH carbons, the two quaternary aromatic carbons (one attached to Br, one to the ethyl group), the two aliphatic CH₂ carbons, the carbonyl carbon (C=O) which will appear as a quartet due to coupling with the fluorine atoms, and the trifluoromethyl carbon (CF₃) which will also be a quartet.

-

¹⁹F NMR: A single, sharp singlet will be observed, confirming the presence of the chemically equivalent fluorine atoms of the CF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

-

Infrared (IR) Spectroscopy: Key absorption bands will confirm functional groups: a sharp peak around 3300 cm⁻¹ (N-H stretch), a strong peak around 1700 cm⁻¹ (amide C=O stretch), and several strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification and purity assessment.

Applications in Drug Discovery and Development

The primary value of this compound is as a versatile building block for creating New Chemical Entities (NCEs).[3][4] Its applications are centered on leveraging its key structural features.

Intermediate for Parallel Synthesis and Library Generation

The aryl bromide functionality is the molecule's most significant asset for synthetic diversification. It enables medicinal chemists to rapidly generate libraries of related compounds by substituting the bromine atom with a wide range of other functional groups.

Table 2: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Application Example |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters | C-C | Introduction of aryl, heteroaryl, or alkyl groups. |

| Heck Coupling | Alkenes | C-C | Formation of stilbene-like structures. |

| Sonogashira Coupling | Terminal Alkynes | C-C | Synthesis of aryl alkynes. |

| Buchwald-Hartwig | Amines, Amides | C-N | Introduction of diverse amine functionalities. |

| Stille Coupling | Organostannanes | C-C | Alternative to Suzuki for C-C bond formation. |

Diversification Strategy Diagram

Caption: Diversification potential via palladium-catalyzed cross-coupling reactions.

References

-

Ferreira, S.B. et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o177. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1518036, this compound. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67717, Trifluoroacetamide. Available at: [Link].

-

ResearchGate. Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (3). Available at: [Link].

-

SpectraBase. N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. Available at: [Link].

-

Ferreira, I. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169. Available at: [Link].

-

Ilardi, E.A. & Afonso, C.A.M. (2023). The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy. Molecules, 28(3), 1143. Available at: [Link].

-

European Journal of Medicinal Chemistry. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. 202, 112600. Available at: [Link].

Sources

- 1. This compound | C10H9BrF3NO | CID 1518036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | 156425-50-2 | Benchchem [benchchem.com]

- 3. The Quest for Secondary Pharmaceuticals: Drug Repurposing/Chiral-Switches Combination Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide mechanism of action.

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide

Authored by a Senior Application Scientist

Subject: Elucidation of the Pharmacological Profile and Mechanism of Action of this compound

Executive Summary

This compound is a synthetic molecule featuring a phenethylamine core, a structure renowned for its prevalence in neuroactive compounds. The addition of a bromine atom to the phenyl ring and a trifluoroacetyl group to the amine introduces significant modifications to its physicochemical properties, suggesting a unique pharmacological profile. While direct mechanistic studies on this specific compound are not publicly available, its structural components point towards a plausible interaction with monoaminergic systems in the central nervous system. This guide delineates a hypothesized mechanism of action centered on the modulation of serotonergic or dopaminergic pathways and provides a comprehensive, step-by-step research framework to rigorously test this hypothesis. The following sections are intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating the therapeutic potential of this and related compounds.

Introduction: Deconstructing this compound

The chemical structure of this compound combines three key moieties that are significant in medicinal chemistry: the phenethylamine backbone, a halogen substituent, and a trifluoroacetyl group.

-

Phenethylamine Core: Phenethylamines are a well-established class of compounds with a wide range of biological activities, most notably as neurotransmitters and psychoactive drugs.[1] A prominent example is 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a psychedelic drug, underscoring the potential for CNS activity in brominated phenethylamines.[1]

-

Bromine Substitution: The presence of a bromine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Bromophenol derivatives, for instance, have demonstrated antioxidant and anticancer activities.[2]

-

Trifluoroacetamide Group: The trifluoromethyl group is a common addition in drug design, known to enhance metabolic stability and receptor binding affinity.[3] While the trifluoroacetamide group can act as a protecting group in synthesis, its presence in a final compound can significantly alter its pharmacological properties.[4][5] Trifluoroacetamide-containing compounds have been investigated for immunosuppressive effects through the inhibition of potassium channels.[6]

Given these structural features, a primary hypothesis is that this compound functions as a modulator of monoamine neurotransmitter systems.

Chemical and Physical Properties

A foundational understanding of the molecule is critical for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrF₃NO | PubChem[7] |

| Molecular Weight | 296.08 g/mol | PubChem[7] |

| IUPAC Name | N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide | PubChem[7] |

| CAS Number | 181514-21-6 | PubChem[7] |

A Proposed Mechanism of Action: Modulation of Serotonergic Pathways

Based on its structural similarity to known psychoactive phenethylamines, we hypothesize that this compound primarily interacts with serotonin (5-HT) receptors. The specific nature of this interaction (e.g., agonist, antagonist, or allosteric modulator) and the receptor subtype selectivity remain to be determined. A secondary hypothesis involves interaction with dopamine receptors or monoamine transporters.

The proposed signaling pathway below illustrates the potential downstream effects of the compound binding to a G-protein coupled serotonin receptor, such as the 5-HT₂A receptor.

Caption: Hypothesized signaling pathway of this compound at a Gq-coupled 5-HT receptor.

Experimental Workflow for Mechanism of Action Elucidation

A multi-pronged approach is necessary to validate the proposed mechanism of action. The following experimental workflow is designed to systematically investigate the compound's pharmacological targets and functional effects.

Caption: A four-phase experimental workflow to determine the mechanism of action.

Phase 1: In Silico Analysis and Synthesis

3.1.1. Molecular Docking

-

Objective: To predict the binding affinity and pose of the compound at various serotonin and dopamine receptor subtypes.

-

Protocol:

-

Obtain crystal structures of target receptors (e.g., 5-HT₂A, 5-HT₂C, D₂) from the Protein Data Bank.

-

Prepare the ligand and receptor structures by adding hydrogens, assigning charges, and minimizing energy.

-

Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the predicted binding energies and interactions with key amino acid residues in the binding pocket.

-

3.1.2. Synthesis of this compound

-

Objective: To produce a high-purity sample of the compound for in vitro and in vivo testing.

-

Protocol:

-

Dissolve 4-bromophenethylamine in a suitable solvent (e.g., dichloromethane).[8]

-

Add a non-nucleophilic base, such as triethylamine, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride to the stirred solution.[9]

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography.

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography or recrystallization.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Phase 2: In Vitro Screening

3.2.1. Receptor Binding Assays

-

Objective: To experimentally determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors.

-

Protocol (Radioligand Displacement):

-

Prepare cell membrane homogenates expressing the target receptor.

-

Incubate the membranes with a known radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Data Presentation:

| Target Receptor | Radioligand | Ki (nM) |

| 5-HT₁A | [³H]8-OH-DPAT | |

| 5-HT₂A | [³H]Ketanserin | |

| 5-HT₂C | [³H]Mesulergine | |

| D₁ | [³H]SCH23390 | |

| D₂ | [³H]Spiperone | |

| SERT | [³H]Citalopram | |

| DAT | [³H]WIN 35,428 | |

| NET | [³H]Nisoxetine |

Phase 3: Functional Characterization

3.3.1. Second Messenger Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

-

Protocol (Calcium Flux for Gq-coupled receptors):

-

Culture cells expressing the target receptor (e.g., HEK293 cells with 5-HT₂A).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of the test compound and measure the change in fluorescence using a plate reader.

-

To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

-

-

Data Presentation:

| Assay Type | Target Receptor | EC₅₀ / IC₅₀ (nM) | Emax (%) |

| Calcium Flux | 5-HT₂A | ||

| cAMP Accumulation | 5-HT₁A |

Conclusion and Future Directions

This technical guide outlines a rational, hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed workflow, from in silico modeling to functional cellular assays, provides a comprehensive framework for characterizing its pharmacological profile. The structural motifs of this compound strongly suggest a potential interaction with monoaminergic systems, and the successful execution of these experiments will provide the necessary data to confirm or refute this hypothesis. Positive findings would warrant further investigation into its downstream effects and potential therapeutic applications, such as in the treatment of psychiatric disorders.

References

-

Organic Chemistry Portal. Trifluoroacetamides. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. [Link]

- Use of trifluoroacetamide for n-terminal protection.

-